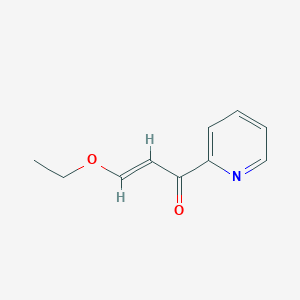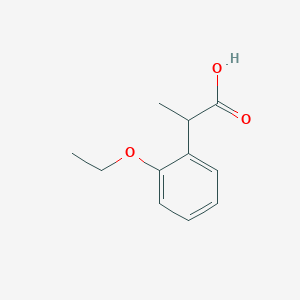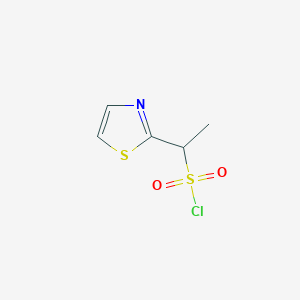![molecular formula C8H16N2O B13540403 (4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1807919-95-4](/img/structure/B13540403.png)
(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine: is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a morpholine ring. The presence of a methyl group at the 4-position adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-amino alcohols with suitable electrophiles, followed by cyclization to form the desired morpholine ring . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for scalable production. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Wissenschaftliche Forschungsanwendungen
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- rac-(4aR,8aS)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Comparison: Compared to these similar compounds, rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to the presence of the methyl group at the 4-position. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects .
Eigenschaften
CAS-Nummer |
1807919-95-4 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
PDUWHSJPAWBJMF-JGVFFNPUSA-N |
Isomerische SMILES |
CN1CCO[C@H]2[C@@H]1CNCC2 |
Kanonische SMILES |
CN1CCOC2C1CNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


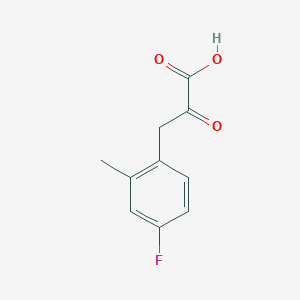
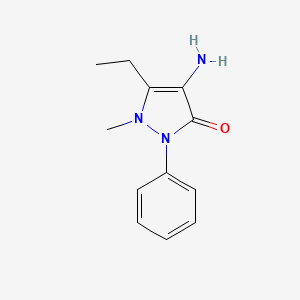
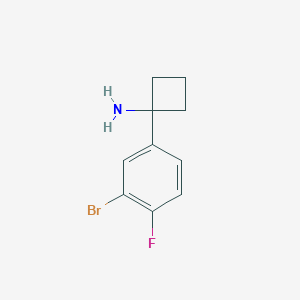

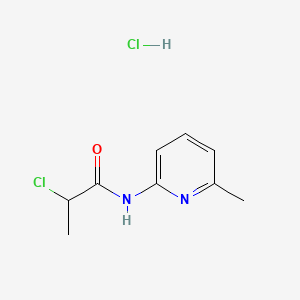
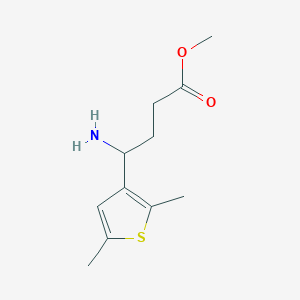
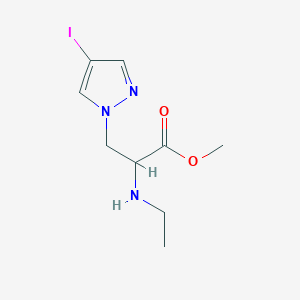

![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
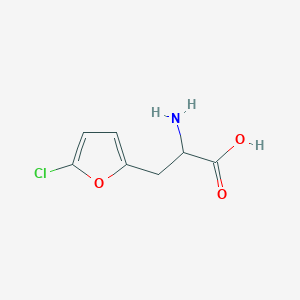
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
